N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)thiophene-2-carboximidamide
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Overview
Description
(Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce new functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising candidate for pharmaceutical development .
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene sulfoxides share structural similarities with (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE.
Pyrazole Derivatives: Compounds such as 1H-pyrazole-5-carboxylate and its derivatives also exhibit similar chemical properties.
Uniqueness
What sets (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE apart is its combination of a thiophene ring, a pyrazole ring, and a difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
Molecular Formula |
C10H8F2N4O2S |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H8F2N4O2S/c11-10(12)16-6(3-4-14-16)9(17)18-15-8(13)7-2-1-5-19-7/h1-5,10H,(H2,13,15) |
InChI Key |
LQIHYDCIASJRQX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/OC(=O)C2=CC=NN2C(F)F)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NOC(=O)C2=CC=NN2C(F)F)N |
Origin of Product |
United States |
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